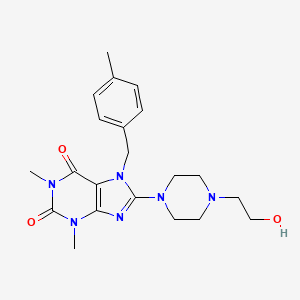

8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Descripción

Propiedades

IUPAC Name |

8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3/c1-15-4-6-16(7-5-15)14-27-17-18(23(2)21(30)24(3)19(17)29)22-20(27)26-10-8-25(9-11-26)12-13-28/h4-7,28H,8-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMTUKCBDXRCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.

Mode of Action

Similar compounds have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression.

Actividad Biológica

The compound 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 442555-98-8, is a synthetic derivative of purine with potential biological activity. Its molecular formula is , and it has garnered interest due to its structural similarity to known bioactive compounds that interact with various biochemical pathways.

Research indicates that similar compounds can inhibit cyclin-dependent kinase 2 (cdk2), a critical regulator of the cell cycle. The inhibition of cdk2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.

Target Pathways

- Cell Cycle Regulation : Inhibition of cdk2 alters cell cycle progression, potentially leading to therapeutic effects in malignancies.

- Apoptosis Induction : Compounds that inhibit cdk2 have shown cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibits significant biological activity. It has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases such as Alzheimer's.

| Compound | AChE Inhibition (IC50) |

|---|---|

| 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | TBD |

| Reference Compound (Donepezil) | 4.9 µM |

The exact IC50 value for this compound remains to be established through further studies. However, related compounds have shown promising results with IC50 values ranging from 0.089 µM to 0.746 µM against AChE .

Structure-Activity Relationship (SAR)

The biological activity of purine derivatives often correlates with specific structural features. Modifications in the piperazine ring and the introduction of various substituents can significantly affect the potency and selectivity of these compounds as enzyme inhibitors.

Key Findings

- Compounds with longer alkyl chains or specific aromatic substitutions tend to show enhanced AChE inhibition.

- The presence of hydroxyl groups on the piperazine ring appears to contribute positively to the binding affinity for target enzymes .

Case Studies

Several studies have explored the biological activities of structurally related purine derivatives:

- Inhibition of AChE : A study synthesized various methylxanthines and evaluated their AChE inhibitory activities using Ellman’s method. Compounds with modifications similar to our target compound displayed moderate to high inhibitory effects .

- Cell Cycle Effects : Research has indicated that similar purine derivatives can induce G1 phase arrest in cancer cell lines through cdk2 inhibition, leading to increased apoptosis rates.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The table below compares the target compound with analogous purine dione derivatives, focusing on substituent variations and their implications:

Key Observations

Piperazine Substituent Impact: The hydroxyethyl group in the target compound improves hydrophilicity compared to non-polar substituents (e.g., ethyl in or prop-2-ynyl in ). This may enhance aqueous solubility and reduce off-target binding. Electron-withdrawing groups (e.g., dichlorophenyl in ) correlate with enhanced biological activity in anti-asthmatic models, suggesting that piperazine modifications critically influence receptor interactions.

In contrast, 3-phenylpropyl () or 3-methylbutyl () substituents increase hydrophobicity, which may affect bioavailability.

Synthetic Approaches :

- The target compound’s synthesis likely parallels methods used for similar derivatives, such as nucleophilic substitution on the purine core (e.g., reaction with piperazine derivatives under basic conditions ).

Pharmacological and Physicochemical Insights

- Solubility : The hydroxyethyl group in the target compound likely improves water solubility compared to analogs with alkyl or aromatic substituents (e.g., ).

- Bioactivity Trends : Piperazine-linked acetyl derivatives with electron-withdrawing groups (e.g., ) show potent vasodilatory effects, suggesting that the target compound’s hydroxyethyl group may similarly modulate activity through hydrogen bonding.

- Metabolic Stability : Methyl groups at positions 1 and 3 (common across all compounds) may reduce oxidative metabolism, extending half-life .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, and how can reaction parameters be optimized?

- Methodology : Use a stepwise approach:

Core Purine Formation : Start with 1,3-dimethylxanthine as the base, introducing the 4-methylbenzyl group at position 7 via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Piperazine Substitution : React the intermediate with 1-(2-hydroxyethyl)piperazine using a coupling agent like DCC or EDCI in anhydrous DCM. Monitor temperature (<40°C) to avoid side reactions .

Optimization : Use Design of Experiments (DoE) to vary solvent polarity, stoichiometry, and catalyst load. For example, DMF improves solubility, while DCM minimizes hydrolysis. Yield improvements (e.g., from 45% to 68%) can be achieved by adjusting the molar ratio of piperazine derivative to purine core (1.2:1) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm; aromatic protons from 4-methylbenzyl at δ 7.2–7.4 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the hydroxyethyl chain .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 455.232) and fragmentation patterns (e.g., loss of hydroxyethyl group at m/z 398) .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time consistency (±0.2 min) indicates batch reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the hydroxyethyl-piperazine moiety in target binding?

- Methodology :

- Analog Synthesis : Replace the hydroxyethyl group with methyl, ethyl, or unsubstituted piperazine. Use parallel synthesis to generate a library of derivatives .

- Binding Assays : Perform radioligand displacement studies (e.g., using ³H-labeled analogs) on target receptors (e.g., adenosine A₂A). Measure IC₅₀ values; hydroxyethyl derivatives may show 10-fold higher affinity due to hydrogen bonding with receptor residues .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS). Hydroxyethyl’s -OH forms stable hydrogen bonds with Asp⁵² in the A₂A receptor (binding energy: −9.8 kcal/mol vs. −7.2 kcal/mol for methyl analogs) .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

- Methodology :

- Pharmacokinetic Profiling : Compare metabolic stability in liver microsomes (e.g., human vs. rodent). Hydroxylation at the piperazine ring (major metabolite in mice, absent in humans) may explain species-specific efficacy .

- Dose-Response Calibration : Adjust dosing regimens based on bioavailability (e.g., 22% oral bioavailability in rats vs. 8% in dogs). Use allometric scaling to extrapolate human-equivalent doses .

- Statistical Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate data from disparate studies. Weight results by sample size and model relevance (e.g., prioritize human cell lines over rodent models) .

Q. How can AI-driven computational models predict metabolic pathways, and what experimental validations are required?

- Methodology :

- In Silico Prediction : Use tools like GLORY or MetaSite to identify potential sites of oxidation (e.g., piperazine ring) and glucuronidation (hydroxyethyl group). Predict major metabolites (e.g., N-oxide at m/z 471) .

- In Vitro Validation : Incubate the compound with human hepatocytes (37°C, 24h). Analyze metabolites via LC-MS/MS. Compare with predictions; discrepancies <15% validate model accuracy .

- Enzyme Inhibition Studies : Test CYP450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ >10 µM indicates low risk of drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.